molecular formula C24H30ClN3O3 B5167749 ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

Cat. No.: B5167749
M. Wt: 444.0 g/mol
InChI Key: LPPWHHHLFWEJAO-UHFFFAOYSA-N
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Description

Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound that features a pyrrolidine ring, a benzazepine core, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the benzazepine core, and the carbamate group. One common synthetic route involves:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzazepine core are known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects through:

    Binding to Receptors: Interaction with neurotransmitter receptors, leading to modulation of signal transduction pathways.

    Inhibition of Enzymes: Inhibition of specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like N-ethyl-2-pyrrolidin-1-ylethanamine.

    Benzazepine Derivatives: Compounds containing the benzazepine core, such as certain antipsychotic drugs.

    Carbamate Derivatives: Compounds like carbaryl, which is used as an insecticide.

The uniqueness of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3.ClH/c1-3-30-24(29)25-20-13-12-19-11-10-18-8-4-5-9-21(18)27(22(19)16-20)23(28)17(2)26-14-6-7-15-26;/h4-5,8-9,12-13,16-17H,3,6-7,10-11,14-15H2,1-2H3,(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWHHHLFWEJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C(C)N4CCCC4)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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